1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
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Overview
Description
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with acetic anhydride to form the triazole ring, followed by alkylation to introduce the ethyl and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar biological activities.
1-(4-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: A structural isomer with slightly different properties.
1-(3-Ethyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Another triazole derivative with distinct reactivity.
Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
The biological activity of triazole derivatives often involves interaction with various biological targets. For instance, many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis or as modulators of cell signaling pathways. The specific interactions of this compound with target proteins remain to be fully elucidated but may involve similar mechanisms.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives can exhibit significant inhibition against various bacterial strains and fungi. A study on related triazole compounds demonstrated promising results against Mycobacterium tuberculosis (M. tuberculosis), highlighting the potential for developing new antitubercular agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Target Organism | IC50 (μM) | Reference |
---|---|---|---|
BOK-2 | M. tuberculosis | 2.2 ± 0.1 | |
BOK-3 | M. tuberculosis | 3.0 ± 0.6 | |
TCA-1 | M. tuberculosis | 3.0 ± 0.2 |
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. The presence of specific functional groups in the triazole structure can enhance cytotoxicity against cancer cell lines. For instance, studies have shown that certain triazole derivatives exhibit potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Related Triazoles
Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa (Cervical cancer) | 5.0 | Apoptosis |
Compound B | MCF7 (Breast cancer) | 4.5 | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-benzoxazole hybrids aimed at inhibiting DprE1, an essential enzyme in the cell wall biosynthesis of M. tuberculosis. Among these hybrids, compounds BOK-2 and BOK-3 were identified as effective inhibitors with low IC50 values, indicating their potential as therapeutic agents in treating tuberculosis .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-4-6-9-7(5(2)8)11(3)10-6/h5H,4,8H2,1-3H3 |
InChI Key |
XWNGEINKBQCFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C)N)C |
Origin of Product |
United States |
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